molecular formula C7H6N2O B14901098 4-Ethynyl-6-methoxypyrimidine

4-Ethynyl-6-methoxypyrimidine

Cat. No.: B14901098
M. Wt: 134.14 g/mol
InChI Key: MIUQTLKKLDJVRA-UHFFFAOYSA-N
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Description

4-Ethynyl-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethynyl group at position 4 and a methoxy group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6-methoxypyrimidine typically involves the introduction of the ethynyl and methoxy groups onto a pyrimidine ring. One common method involves the use of 4,6-dichloropyrimidine as a starting material. The ethynyl group can be introduced through a Sonogashira coupling reaction, where 4,6-dichloropyrimidine reacts with an ethynyl reagent in the presence of a palladium catalyst and a base. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Ethynyl-6-methoxypyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Ethynyl-6-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    4-Amino-6-methoxypyrimidine: Similar structure but with an amino group instead of an ethynyl group.

    4-Methyl-6-methoxypyrimidine: Similar structure but with a methyl group instead of an ethynyl group.

    4-Ethynyl-2-methoxypyrimidine: Similar structure but with the methoxy group at position 2 instead of position 6.

Uniqueness: 4-Ethynyl-6-methoxypyrimidine is unique due to the presence of both the ethynyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-ethynyl-6-methoxypyrimidine

InChI

InChI=1S/C7H6N2O/c1-3-6-4-7(10-2)9-5-8-6/h1,4-5H,2H3

InChI Key

MIUQTLKKLDJVRA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)C#C

Origin of Product

United States

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